molecular formula C13H21NO2 B1423041 [2-(4-Methoxyphenyl)ethyl](3-methoxypropyl)amine CAS No. 1184458-35-2

[2-(4-Methoxyphenyl)ethyl](3-methoxypropyl)amine

Cat. No. B1423041
M. Wt: 223.31 g/mol
InChI Key: RAGCLSQXQBQFRG-UHFFFAOYSA-N
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Description

“2-(4-Methoxyphenyl)ethylamine” is a chemical compound with the CAS Number: 1184458-35-2 . It has a molecular weight of 223.32 . The IUPAC name for this compound is 3-methoxy-N-[2-(4-methoxyphenyl)ethyl]-1-propanamine . It is a liquid at room temperature .


Molecular Structure Analysis

The InChI code for this compound is 1S/C13H21NO2/c1-15-11-3-9-14-10-8-12-4-6-13(16-2)7-5-12/h4-7,14H,3,8-11H2,1-2H3 . This indicates the molecular structure of the compound.


Physical And Chemical Properties Analysis

This compound is a liquid at room temperature . It has a molecular weight of 223.32 . The IUPAC name for this compound is 3-methoxy-N-[2-(4-methoxyphenyl)ethyl]-1-propanamine .

Scientific Research Applications

Electrophilic Amination in Asymmetric Hydroboration

  • (Knight et al., 1997) explored the electrophilic amination of catecholboronate esters formed in the asymmetric hydroboration of vinylarenes. This study includes the use of compounds related to 2-(4-Methoxyphenyl)ethylamine in catalytic hydroboration and amination sequences.

Enhanced Lipase-Catalyzed N-Acylation

  • (Cammenberg et al., 2006) discusses the application of similar compounds in the enhanced lipase-catalyzed N-acylation process. This method is significant for preparing enantiopure amines, which are crucial in various pharmaceutical applications.

Synthesis in Organic Chemistry

  • (Belova et al., 2017) studied the reactions of (4-methoxyphenyl)amine and its derivatives with organosilicon isocyanates and phenylisocyanate. These reactions are pertinent to the synthesis of various organic compounds including ureas and formamides.

Solar Cell Applications

  • (Lv et al., 2014) researched amine-based fullerene derivatives for use in polymer solar cells. This study shows the potential of using amine derivatives, related to 2-(4-Methoxyphenyl)ethylamine, in enhancing the efficiency of solar cells.

Biocatalysis-Crystallization in Drug Synthesis

  • (Hülsewede et al., 2020) developed an integrated biocatalysis-crystallization concept for the continuous synthesis of a compound closely related to 2-(4-Methoxyphenyl)ethylamine. This synthesis is crucial for producing rivastigmine, a drug for treating Alzheimer’s disease.

Inhibition of Melanin Production

  • (Choi et al., 2002) investigated the effects of a compound structurally similar to 2-(4-Methoxyphenyl)ethylamine on melanin biosynthesis, indicating potential applications in dermatological treatments for hyper-pigmentation.

Safety And Hazards

The safety information available indicates that this compound is dangerous. The hazard statements include H314 and H335 . Precautionary statements include P260, P261, P264, P271, P280, P301+P330+P331, P303+P361+P353, P304+P340, P305+P351+P338, P310, P312, P363, P403+P233, P405, P501 .

properties

IUPAC Name

3-methoxy-N-[2-(4-methoxyphenyl)ethyl]propan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21NO2/c1-15-11-3-9-14-10-8-12-4-6-13(16-2)7-5-12/h4-7,14H,3,8-11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAGCLSQXQBQFRG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCCNCCC1=CC=C(C=C1)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[2-(4-Methoxyphenyl)ethyl](3-methoxypropyl)amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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